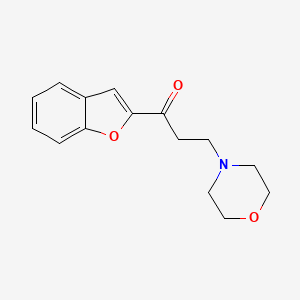
1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one, a compound of interest in pharmacological research, exhibits various biological activities that make it a candidate for therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H18N2O2
- Molecular Weight : 262.31 g/mol
- CAS Number : 15817-89-7
This compound features a benzofuran moiety linked to a morpholine group, which is significant for its biological properties.
Cytotoxicity and Apoptosis Induction
Recent studies have demonstrated that derivatives of benzofuran compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : K562 (human leukemia), MOLT-4 (T-cell leukemia), and other cancer types.
- Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels and activating caspases.
In a study conducted by Liu et al., it was shown that exposure to benzofuran derivatives resulted in significant apoptosis in K562 cells, marked by increased caspase 3 and 7 activity after 48 hours of treatment. The following table summarizes the apoptotic activity observed:
| Compound | Caspase Activation (Fold Increase) | Cell Line | Time (Hours) |
|---|---|---|---|
| This compound | 2.31 | K562 | 48 |
| Control | Baseline | K562 | - |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against standard and clinical strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Study on Apoptotic Mechanisms
A detailed investigation into the apoptotic mechanisms induced by this compound revealed that:
- ROS Generation : The compound significantly increased ROS levels in treated cells.
- Mitochondrial Dysfunction : Changes in mitochondrial membrane potential were noted, leading to cytochrome c release.
- Caspase Activation : The activation of caspases was confirmed through flow cytometry analysis using Annexin V-FITC staining.
These findings align with previous research indicating that similar benzofuran derivatives induce apoptosis through comparable pathways.
Research on Antibacterial Properties
Another study evaluated the antibacterial efficacy of the compound against various pathogens, revealing:
- Effective Concentration : Minimum inhibitory concentrations (MICs) were determined for several bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest potential therapeutic applications in treating bacterial infections.
Propiedades
IUPAC Name |
1-(1-benzofuran-2-yl)-3-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-13(5-6-16-7-9-18-10-8-16)15-11-12-3-1-2-4-14(12)19-15/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCNFBYURMGJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














